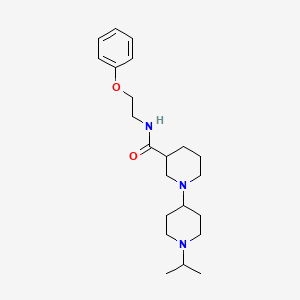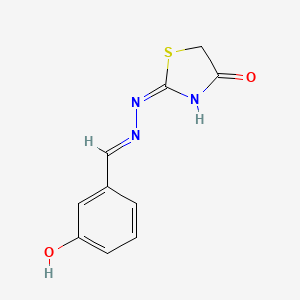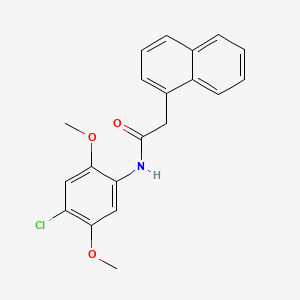
1'-isopropyl-N-(2-phenoxyethyl)-1,4'-bipiperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-isopropyl-N-(2-phenoxyethyl)-1,4'-bipiperidine-3-carboxamide, also known as A-836,339, is a compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of piperidine carboxamides and has been shown to have a high affinity for the cannabinoid receptor CB2. In
Mecanismo De Acción
1'-isopropyl-N-(2-phenoxyethyl)-1,4'-bipiperidine-3-carboxamide is a selective CB2 receptor agonist, which means it binds to and activates the CB2 receptor. The CB2 receptor is primarily found in immune cells and is involved in the regulation of immune function and inflammation. Activation of the CB2 receptor by 1'-isopropyl-N-(2-phenoxyethyl)-1,4'-bipiperidine-3-carboxamide has been shown to reduce inflammation and pain.
Biochemical and Physiological Effects:
1'-isopropyl-N-(2-phenoxyethyl)-1,4'-bipiperidine-3-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. 1'-isopropyl-N-(2-phenoxyethyl)-1,4'-bipiperidine-3-carboxamide has also been shown to protect against neurodegeneration and improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 1'-isopropyl-N-(2-phenoxyethyl)-1,4'-bipiperidine-3-carboxamide is its selectivity for the CB2 receptor, which reduces the risk of off-target effects. However, one of the limitations of 1'-isopropyl-N-(2-phenoxyethyl)-1,4'-bipiperidine-3-carboxamide is its poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of 1'-isopropyl-N-(2-phenoxyethyl)-1,4'-bipiperidine-3-carboxamide. One area of research is the development of more water-soluble analogs of 1'-isopropyl-N-(2-phenoxyethyl)-1,4'-bipiperidine-3-carboxamide. Another area of research is the investigation of the potential use of 1'-isopropyl-N-(2-phenoxyethyl)-1,4'-bipiperidine-3-carboxamide in the treatment of various diseases such as cancer and neurodegenerative disorders. Additionally, the potential use of 1'-isopropyl-N-(2-phenoxyethyl)-1,4'-bipiperidine-3-carboxamide in combination with other drugs or therapies should be explored.
Métodos De Síntesis
The synthesis of 1'-isopropyl-N-(2-phenoxyethyl)-1,4'-bipiperidine-3-carboxamide involves a multi-step process that begins with the reaction of 4-piperidone with 2-bromoethyl phenyl ether to produce 1-(2-bromoethyl)-4-piperidone. This intermediate is then reacted with isopropylamine to yield 1-isopropyl-4-(2-bromoethyl)piperidine. The final step involves the reaction of this intermediate with phenoxyacetic acid to produce 1'-isopropyl-N-(2-phenoxyethyl)-1,4'-bipiperidine-3-carboxamide.
Aplicaciones Científicas De Investigación
1'-isopropyl-N-(2-phenoxyethyl)-1,4'-bipiperidine-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and neuroprotective properties. 1'-isopropyl-N-(2-phenoxyethyl)-1,4'-bipiperidine-3-carboxamide has also been studied for its potential use in the treatment of various diseases such as multiple sclerosis, neuropathic pain, and cancer.
Propiedades
IUPAC Name |
N-(2-phenoxyethyl)-1-(1-propan-2-ylpiperidin-4-yl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35N3O2/c1-18(2)24-14-10-20(11-15-24)25-13-6-7-19(17-25)22(26)23-12-16-27-21-8-4-3-5-9-21/h3-5,8-9,18-20H,6-7,10-17H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJHXBBSDCFPZFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)N2CCCC(C2)C(=O)NCCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,5-dichloro-N'-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}benzenesulfonohydrazide](/img/structure/B6037986.png)
![methyl 6-{[3-(2,4-difluorobenzyl)-3-(hydroxymethyl)-1-piperidinyl]carbonyl}nicotinate](/img/structure/B6037995.png)

![1-{[1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-3-piperidinyl]carbonyl}-4-piperidinecarboxamide](/img/structure/B6038018.png)
![5-[2-(1H-indol-3-yl)ethyl]-4-methyl-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B6038022.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-1-(cyclopropylacetyl)prolinamide](/img/structure/B6038035.png)
![2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-1,3-benzodioxol-5-ylacetamide](/img/structure/B6038041.png)
![1-(4-methoxyphenyl)-3-methyl-5-(3-methyl-1-propyl-1H-pyrazol-4-yl)-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6038049.png)

![N-[2-(1-azepanylcarbonyl)phenyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B6038064.png)
![7-(3-methoxybenzyl)-2-[(5-methyl-2-thienyl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6038074.png)
![2-ethoxy-4-({[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B6038084.png)